(3,4-Dibromofuran-2-yl)boronic acid
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Overview
Description
(3,4-Dibromofuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with bromine atoms at the 3 and 4 positions and a boronic acid group at the 2 position. This compound is of interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromofuran-2-yl)boronic acid typically involves the bromination of furan followed by the introduction of the boronic acid group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) to yield 3,4-dibromofuran. This intermediate can then be subjected to lithiation using a strong base such as n-butyllithium, followed by treatment with a boron source like trimethyl borate to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow processes and the use of automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromofuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The bromine atoms on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds, styrene derivatives, alcohols, and phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,4-Dibromofuran-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: Employed in the development of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds and drug candidates.
Chemical Biology: Used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of (3,4-Dibromofuran-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the bromine substituents and furan ring.
(4-Bromophenyl)boronic Acid: Similar in structure but with a phenyl ring instead of a furan ring.
(3,4-Dichlorofuran-2-yl)boronic Acid: Similar but with chlorine substituents instead of bromine.
Uniqueness
(3,4-Dibromofuran-2-yl)boronic acid is unique due to the presence of both bromine atoms and a furan ring, which can impart distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
(3,4-dibromofuran-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BBr2O3/c6-2-1-10-4(3(2)7)5(8)9/h1,8-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAVEMHZMATZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CO1)Br)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BBr2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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